![molecular formula C11H13N3O3 B2689510 Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid CAS No. 1965826-19-0](/img/structure/B2689510.png)
Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
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Description
Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid, also known as RPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. RPCC is a pyrimidine-based cyclic amino acid that belongs to the class of cyclopeptide antibiotics.
Scientific Research Applications
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, including the cyclopentane-1-carboxylic acid derivative, have been identified as significant in the realm of biocatalysis. Their role in inhibiting microbial growth due to their preservative nature has been highlighted in scientific research. Specifically, these compounds can damage cell membranes and reduce microbial internal pH, leading to inhibited growth. This characteristic has led to the exploration of engineering microbes, such as Escherichia coli and Saccharomyces cerevisiae, to enhance their tolerance against such inhibitory effects. The ultimate goal is to improve the robustness of these microbial systems for increased industrial performance, especially in the production of biorenewable chemicals like carboxylic acids themselves. The potential to engineer more robust strains capable of withstanding higher concentrations of carboxylic acids opens up new avenues for biotechnological applications and the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Retinoic Acid and Livestock Embryo Production
Retinoic acid, a metabolite of vitamin A, plays a crucial role in the reproductive processes of livestock, impacting oocyte development, follicular growth, and embryonic development. Its antioxidant properties and anti-apoptotic effects have been leveraged in assisted reproductive technologies, particularly in vitro embryo production across various livestock species. The addition of retinoic acid to oocyte maturation media has shown potential benefits, including enhanced nuclear maturation, improved cleavage and blastocyst formation rates, and overall embryo development. This suggests that retinoic acid supplementation, up to certain concentrations, can significantly improve the outcomes of in vitro embryo production due to its antioxidant activity, highlighting its utility in the agricultural sector (Abdelnour et al., 2019).
properties
IUPAC Name |
(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-9(14-11-12-4-1-5-13-11)7-2-3-8(6-7)10(16)17/h1,4-5,7-8H,2-3,6H2,(H,16,17)(H,12,13,14,15)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXBWUZWWVUITK-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)NC2=NC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,3S)-3-(pyrimidin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
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